(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733359
InChI: InChI=1S/C7H12N2O/c1-3-9-6(2)4-7(5-10)8-9/h4,10H,3,5H2,1-2H3
SMILES:
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol

CAS No.:

Cat. No.: VC15733359

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol -

Specification

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name (1-ethyl-5-methylpyrazol-3-yl)methanol
Standard InChI InChI=1S/C7H12N2O/c1-3-9-6(2)4-7(5-10)8-9/h4,10H,3,5H2,1-2H3
Standard InChI Key KRRUUFPMKYCIBE-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)CO)C

Introduction

Detailed Analysis of (1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and diketones or via cyclization of 1,3-diketones with hydrazine derivatives. For methanol-substituted pyrazoles, nucleophilic substitution or alkylation reactions are common.

Thermal and Spectral Data

PropertyValueSource
Molecular Weight140.18 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityPredicted: ~1.07 g/cm³

Note: Data for this specific compound is limited; values are inferred from structurally similar pyrazole-methanol derivatives.

Pharmaceutical Intermediates

Pyrazole derivatives are widely used in medicinal chemistry due to their bioactivity. For example:

  • Antibacterial Agents: Pyrazole-based compounds inhibit bacterial enzymes .

  • Anticancer Agents: Structural analogs show cytotoxicity against melanoma and other cancer cell lines .

Catalytic and Coordination Chemistry

Pyrazoles act as ligands in metal complexes. For instance:

  • Catecholase Activity: Copper complexes with pyrazole ligands catalyze catechol oxidation .

  • Coordination Geometry: The nitrogen atoms in pyrazole rings enable stable metal coordination, impacting catalytic efficiency .

Structural Analogues and Comparative Analysis

CompoundCAS NumberKey Differences from Target Compound
(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol1007542-05-3Ethyl at position 5; methyl at 1
(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol1006464-74-9Methanol at position 5; methyl at 3
1,5-Dimethyl-1H-pyrazol-3-yl-methanol153912-60-8No ethyl group; two methyl groups

Challenges and Research Gaps

  • Limited Direct Data: No peer-reviewed studies or patents explicitly address (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol.

  • Synthetic Optimization: Scalability and yield improvements for pyrazole-methanol derivatives require further investigation .

  • Biological Profiling: Systematic testing for antimicrobial, antitumor, or antioxidant activities is needed.

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